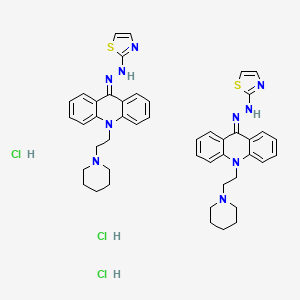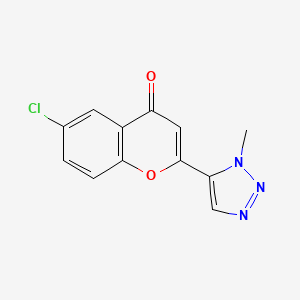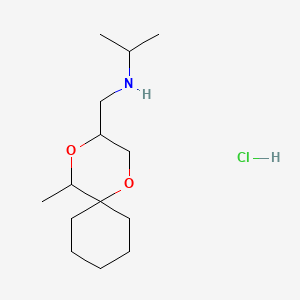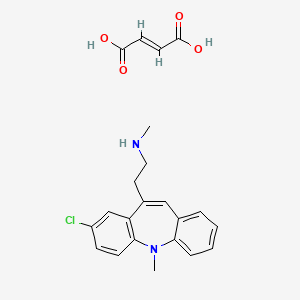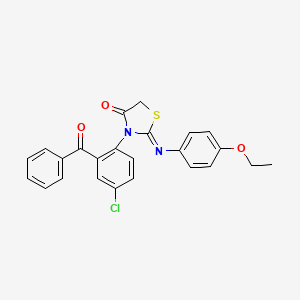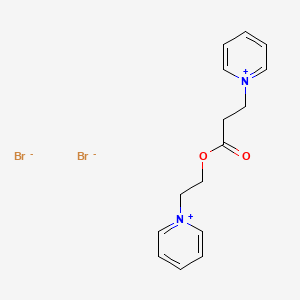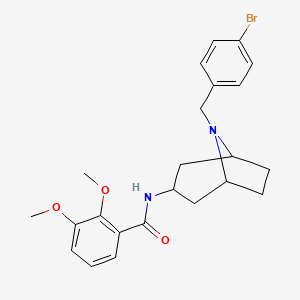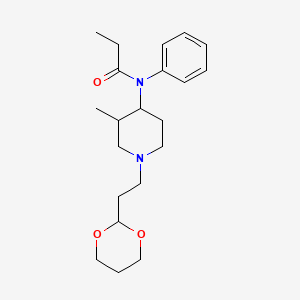
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a piperidine ring, a dioxane ring, and a phenylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the dioxane ring, the piperidine ring, and the final coupling with the phenylpropanamide group. One common method involves the use of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxane ring . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and dioxane rings with the phenylpropanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-efficiency catalysts and purification methods, such as chromatography, can further enhance the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4 to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nucleophiles (RLi, RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(2-(1,3-Dioxan-2-yl)ethyl)piperidin-4-yl)-N-(4-fluorobenzyl)-2-(4-(1,2,4-triazol-4-yl)phenyl)acetamide
- 1,3-Dioxacycloalkyl-containing azoxybenzenes
Uniqueness
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of structural features, including the dioxane and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86052-06-4 |
|---|---|
Molekularformel |
C21H32N2O3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-[1-[2-(1,3-dioxan-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H32N2O3/c1-3-20(24)23(18-8-5-4-6-9-18)19-10-12-22(16-17(19)2)13-11-21-25-14-7-15-26-21/h4-6,8-9,17,19,21H,3,7,10-16H2,1-2H3 |
InChI-Schlüssel |
LKXYBUGCZDVXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2OCCCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
